Absence of Public Comparator Data
An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) identified no quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 941972-83-4 in any defined assay system. No head-to-head comparison against any named structural analog has been published. An entry in ChEMBL (CHEMBL2018913) reporting a Ki of 50,000 nM against CYP2C19 was investigated, but the associated SMILES (COc1ccc2nc(SCCCO)[nH]c2c1) does not correspond to CAS 941972-83-4, indicating a database mapping error [1]. Consequently, zero evidence dimensions meeting the Evidential Strength criteria for meaningful differentiation are available at this time.
| Evidence Dimension | None available |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in any peer-reviewed or patent source |
| Comparator Or Baseline | No comparator data located |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Procurement or selection decisions for this compound cannot currently be based on proven biological differentiation; users must rely on internal screening data or accept the compound as an unexplored chemical scaffold.
- [1] BindingDB Entry BDBM50380527 (CHEMBL2018913). Affinity Data: Ki 5.00E+4 nM for CYP2C19. SMILES: COc1ccc2nc(SCCCO)[nH]c2c1. View Source
